molecular formula C15H21NO3 B13556068 Tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate

Tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate

Cat. No.: B13556068
M. Wt: 263.33 g/mol
InChI Key: BSQUTUQUCZEQCD-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of metal-free conditions . Another approach involves the use of aldehydes and tert-butyl hydroperoxide, catalyzed by Bu4NI, to form tert-butyl peresters .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl esters, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate is unique due to its specific structure, which combines the pyrrolidine ring with a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-phenylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-12(17)9-13(16)11-7-5-4-6-8-11/h4-8,12-13,17H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQUTUQUCZEQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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